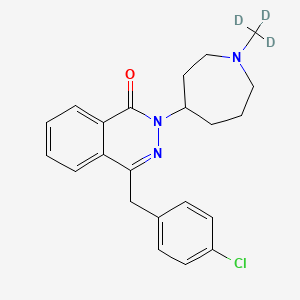

Azelastine-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

758637-88-6 |

|---|---|

Molecular Formula |

C22H24ClN3O |

Molecular Weight |

385.9 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one |

InChI |

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |

InChI Key |

MBUVEWMHONZEQD-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |

Synonyms |

4-[(4-Chlorophenyl)methyl]-2-[hexahydro-1-(methyl-13C,d3)-1H-azepin-4-yl]-1(2H)-phthalazinone-d3; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azelastine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azelastine-13C,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolism studies of Azelastine. This document details the synthetic pathway, experimental protocols, and purification methodologies, presenting quantitative data in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate the key processes.

Introduction

Azelastine is a potent, second-generation antihistamine used for the treatment of allergic rhinitis and conjunctivitis.[1] The use of stable isotopically labeled analogues, such as this compound, is essential for accurate quantification in biological matrices during drug development and clinical trials. The incorporation of one carbon-13 atom and three deuterium atoms introduces a mass shift of +4 Da, allowing for clear differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its physicochemical properties.

This guide outlines a feasible synthetic route for the preparation of this compound, commencing from commercially available starting materials. The synthesis involves the preparation of two key intermediates, followed by their coupling and subsequent purification to yield the final product with high chemical and isotopic purity.

Synthetic Pathway

The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the independent synthesis of two key fragments: the phthalazinone core (Intermediate A) and the isotopically labeled azepane ring (Intermediate B). These intermediates are then coupled to form the final product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Azelastine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Azelastine-13C,d3, an isotopically labeled form of the potent H1-receptor antagonist, Azelastine. This document is intended to serve as a key resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Introduction

Azelastine is a second-generation antihistamine renowned for its triple-action mechanism: it acts as a histamine H1 receptor antagonist, a mast-cell stabilizer, and an anti-inflammatory agent.[1] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[2] this compound is a stable, isotopically labeled version of Azelastine, incorporating one Carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass signature, making it an invaluable tool in pharmacokinetic and metabolic studies, particularly as an internal standard for quantification by mass spectrometry.[3][4] The incorporation of stable isotopes generally maintains the physicochemical properties of the parent molecule, ensuring its biological and chemical behavior is predictable.[5]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data for the unlabeled parent compound, Azelastine, are included for comparative reference where specific data for the labeled analog is not available, as significant deviations are not expected.

Quantitative Data for this compound

| Property | Value | Source |

| Chemical Name | 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-(methyl-13C-d3)-1H-azepin-4-yl)-1(2H)-phthalazinone | [4] |

| Molecular Formula | ¹³C C₂₁H₂₁ClD₃N₃O | [6] |

| Molecular Weight | 385.91 g/mol | [6] |

| Accurate Mass | 385.183 | [6][7] |

| CAS Number | 1217019-80-1 | [8] |

| Formulation | A solid | [4] |

| Purity | >99% deuterated forms (d1-d3) | [4] |

| Storage Temperature | -20°C | [7] |

| Solubility | Soluble in DMSO and Methanol | [4] |

Reference Data for Azelastine (Unlabeled)

| Property | Value | Source |

| Appearance | White, almost odorless solid with a bitter taste | [1] |

| Melting Point | 225 °C (hydrochloride salt) | [9] |

| LogP | 4.9 | [9] |

| pKa (basic) | 9.54 | [9] |

Mechanism of Action

Azelastine exerts its therapeutic effects through a multi-faceted mechanism of action. Its primary role is as a potent and selective antagonist of the histamine H1 receptor.[3] During an allergic response, allergens trigger IgE-receptor cross-linking on mast cells, leading to the release of histamine and other inflammatory mediators.[2] Histamine then binds to H1 receptors on nerve endings and smooth muscle cells, causing classic allergy symptoms.[2] Azelastine competitively blocks this interaction.

Furthermore, Azelastine exhibits mast cell-stabilizing properties, inhibiting the release of histamine, leukotrienes, and other pro-inflammatory substances.[2][10] This dual action—blocking histamine that has already been released and preventing the release of more—makes it highly effective.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Azelastine in biological matrices.[4] Below are outlines of standard experimental methodologies for its use and characterization.

Quantification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This is the most common application for this compound. The protocol involves adding a known concentration of the labeled standard to a sample (e.g., plasma, urine) before processing. The stable isotope-labeled standard co-elutes with the unlabeled analyte but is differentiated by the mass spectrometer due to its higher mass. This allows for precise quantification, as it corrects for variations in sample preparation and instrument response.

General Protocol:

-

Sample Preparation: A biological sample (e.g., 100 µL of plasma) is aliquoted. A precise amount of this compound solution (the internal standard) is added. Proteins are then precipitated using a solvent like acetonitrile.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Extraction: The supernatant containing the analyte and internal standard is transferred to a clean vial for analysis.

-

LC Separation: The extract is injected into an HPLC system, typically with a C18 reverse-phase column, to chromatographically separate Azelastine from other matrix components.

-

MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both unlabeled Azelastine and the this compound internal standard.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and compared to a standard curve to determine the concentration of Azelastine in the original sample.

Structural and Purity Analysis

Confirmation of the identity, isotopic labeling, and purity of this compound is critical. Standard analytical techniques are employed for this characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the overall structure of the molecule. The absence of a signal at the position corresponding to the N-methyl group and a simplified signal pattern would confirm deuteration at that site.

-

¹³C NMR: Used to confirm the position of the Carbon-13 label, which would show a significantly enhanced signal for the labeled carbon atom.[11]

-

-

High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition and accurate mass of the labeled compound, verifying the successful incorporation of the stable isotopes.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the standard method for determining the chemical and isomeric purity of the compound.[11] The substance is passed through a column that separates it from any impurities, and the relative peak areas are used to calculate the purity percentage.

References

- 1. Azelastine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Azelastine-13C-d3 (hydrochloride) | CAS 2930288-75-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Isotope Labelled Compounds [simsonpharma.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. This compound | CAS | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

Azelastine-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azelastine-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of azelastine in biological matrices. This document covers suppliers and pricing, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and a visualization of the relevant biological pathway.

This compound: Supplier and Pricing Overview

This compound is a critical tool for pharmacokinetic and bioequivalence studies. Several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes available suppliers and pricing information. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and to request a formal quote.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |

| MedChemExpress | This compound hydrochloride | HY-B0462S | >99% | 1 mg, 5 mg, 10 mg | Inquire for quote |

| Cayman Chemical | This compound (hydrochloride) | 33295 | >99% | 1 mg, 5 mg | $227 (1 mg), $1012 (5 mg) |

| LGC Standards | This compound | TRC-A808252 | Not specified | 1 mg, 10 mg | Inquire for quote |

Experimental Protocol: Quantification of Azelastine in Human Plasma using LC-MS/MS with this compound Internal Standard

The following protocol is adapted from a validated method for the determination of azelastine in human plasma and is suitable for the use of this compound as an internal standard.[1][2][3]

Materials and Reagents

-

Azelastine reference standard

-

This compound (Internal Standard, IS)

-

HPLC grade acetonitrile, methanol, and n-hexane

-

Ammonium acetate

-

2-propanol

-

Human plasma (with anticoagulant)

-

Deionized water

Stock and Working Solutions

-

Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve azelastine in methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the azelastine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 10 µg/mL) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of human plasma into a clean microcentrifuge tube.

-

Spike with the this compound internal standard working solution.

-

Add the appropriate volume of azelastine calibration standard or quality control sample.

-

Vortex briefly.

-

Add 3 mL of n-hexane:2-propanol (97:3, v/v) as the extraction solvent.[1][3]

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of azelastine to this compound against the concentration of the calibration standards.

-

Determine the concentration of azelastine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Azelastine Mechanism of Action: Histamine H1 Receptor Antagonism

Azelastine is a potent and selective antagonist of the histamine H1 receptor. Upon binding to the H1 receptor, it blocks the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms. The following diagram illustrates this mechanism.

Caption: Azelastine's antagonism of the histamine H1 receptor.

Experimental Workflow: Bioanalytical Sample Quantification

The following diagram outlines the general workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard.

Caption: Bioanalytical workflow using an internal standard.

References

- 1. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jcpjournal.org [jcpjournal.org]

Isotopic Purity of Azelastine-13C,d3: A Technical Guide

This technical guide provides an in-depth analysis of the isotopic purity of Azelastine-13C,d3, a crucial internal standard for quantitative bioanalytical studies. Designed for researchers, scientists, and drug development professionals, this document outlines the importance of isotopic purity, methods for its determination, and presents a detailed experimental protocol.

Introduction to Isotopic Purity in Internal Standards

Isotopically labeled compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry-based assays.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. However, the mass difference allows for their distinct detection by the mass spectrometer.[2]

The isotopic purity of an internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative results. It is defined as the percentage of the labeled compound that contains the desired number of heavy isotopes. Impurities in the form of unlabeled analyte or molecules with incomplete labeling can interfere with the accurate measurement of the analyte of interest, leading to biased results.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 99%. However, the exact isotopic distribution and purity should always be confirmed from the Certificate of Analysis (CoA) provided by the supplier. The data presented below is a representative example of what might be found on a CoA.

Table 1: Representative Isotopic Purity and Distribution of this compound

| Species | Molecular Formula | Theoretical Mass (Da) | Measured Relative Abundance (%) |

| Unlabeled Azelastine | C₂₂H₂₄ClN₃O | 381.1612 | < 0.1 |

| Azelastine-d3 | C₂₂H₂₁D₃ClN₃O | 384.1800 | < 0.5 |

| Azelastine-13C | ¹³CC₂₁H₂₄ClN₃O | 382.1645 | < 0.5 |

| This compound | ¹³CC₂₁H₂₁D₃ClN₃O | 385.1834 | > 99.0 |

Table 2: Key Specifications for this compound Internal Standard

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥ 98% | HPLC, LC-MS |

| Isotopic Purity | ≥ 99% for ¹³C and D | Mass Spectrometry |

| Isotopic Enrichment | ≥ 99 atom % ¹³C; ≥ 98 atom % D | Mass Spectrometry |

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily accomplished using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).[2][3]

Sample Preparation

Proper sample preparation is crucial for accurate analysis.

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.

-

Unlabeled Azelastine Standard: Prepare a separate 1 µg/mL solution of unlabeled Azelastine to serve as a reference.

LC-MS/MS Method

The following is a typical LC-MS/MS method that can be adapted for the analysis.[4][5][6]

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 4: Mass Spectrometry Parameters (Positive ESI Mode)

| Parameter | Setting |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Scan Mode | Full Scan (m/z 380-390) and Product Ion Scan |

| Precursor Ion (for MS/MS) | 385.2 |

| Collision Energy | 20-40 eV (optimize for characteristic fragment ions) |

Data Analysis and Isotopic Purity Calculation

-

Acquire Mass Spectra: Inject the prepared solutions of unlabeled Azelastine and this compound into the LC-MS system and acquire the full scan mass spectra.

-

Identify Isotopic Peaks: In the spectrum of this compound, identify the peak corresponding to the desired labeled molecule (m/z 385.2 for [M+H]⁺) and any peaks corresponding to isotopic impurities (e.g., m/z 382.2 for unlabeled Azelastine).

-

Calculate Isotopic Purity: The isotopic purity is calculated as the ratio of the peak area of the desired isotopologue to the sum of the peak areas of all isotopologues.

Isotopic Purity (%) = [ (Area of ¹³C,d₃ peak) / (Sum of areas of all Azelastine-related peaks) ] x 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

Azelastine Signaling Pathway

Azelastine primarily acts as a potent H1 receptor antagonist, but also exhibits other anti-inflammatory effects.[4] The following diagram depicts the key signaling pathways inhibited by Azelastine.

Caption: Azelastine's Dual Mechanism of Action.

Conclusion

The isotopic purity of this compound is a paramount parameter for ensuring the accuracy and reliability of bioanalytical methods. This guide has provided a comprehensive overview of the importance of isotopic purity, representative quantitative data, and a detailed experimental protocol for its determination using LC-MS. The provided visualizations of the experimental workflow and the signaling pathway of Azelastine offer a clear and concise understanding of these complex processes. Researchers and scientists are encouraged to use this guide as a resource for their work with this compound and to always refer to the supplier-specific Certificate of Analysis for the most accurate data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jcpjournal.org [jcpjournal.org]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

A Technical Guide to Commercially Available Azelastine Stable Isotope Standards for Researchers and Drug Development Professionals

Introduction

Azelastine is a potent, second-generation histamine H1-receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[1] Accurate quantification of Azelastine in biological matrices is crucial for pharmacokinetic, bioequivalence, and metabolism studies. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, offering high precision and accuracy by compensating for matrix effects and variations in sample processing.[1] This technical guide provides an in-depth overview of commercially available Azelastine stable isotope standards, detailed experimental protocols for their use in bioanalytical methods, and a summary of Azelastine's mechanism of action.

Commercially Available Azelastine Stable Isotope Standards

Several deuterated and 13C-labeled Azelastine standards are commercially available. These standards are essential for researchers and drug development professionals conducting quantitative analysis of Azelastine in various biological samples. The following tables summarize the key specifications of these standards. Please note that specific lot-to-lot data, such as isotopic and chemical purity, should be confirmed with the supplier via the certificate of analysis.

Table 1: Azelastine-d4 Hydrochloride

| Parameter | Specification | Supplier(s) |

| Product Name | Azelastine-d4 Hydrochloride | Simson Pharma Limited, Clearsynth |

| CAS Number | 1228258-95-4 (Free base) | Clearsynth |

| Molecular Formula | C₂₂H₂₀D₄ClN₃O · HCl | Clearsynth |

| Molecular Weight | 422.38 g/mol | Clearsynth |

| Purity | ≥90% (HPLC) | Clearsynth |

| Storage | 2-8°C | Clearsynth |

| Typical Application | Internal standard for GC- or LC-mass spectrometry | Clearsynth |

Table 2: Azelastine-13C,d3

| Parameter | Specification | Supplier(s) |

| Product Name | This compound | LGC Standards, MedchemExpress.com |

| Alternate CAS Number | 758637-88-6 | LGC Standards |

| Molecular Formula | ¹³CC₂₁H₂₁D₃ClN₃O | LGC Standards |

| Molecular Weight | 385.91 g/mol | LGC Standards |

| Storage | -20°C | LGC Standards |

| Typical Application | Internal standard for quantitative bioanalysis | MedchemExpress.com |

Experimental Protocol: Quantification of Azelastine in Human Plasma by LC-MS/MS

This section provides a detailed protocol for the determination of Azelastine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from validated procedures in the scientific literature and is suitable for pharmacokinetic and bioequivalence studies.[2][3][4][5] While the cited study utilized clomipramine as an internal standard, the methodology is directly applicable and ideally improved by the substitution with a stable isotope-labeled Azelastine standard such as Azelastine-d4 or this compound.

1. Materials and Reagents

-

Azelastine Hydrochloride reference standard

-

Azelastine-d4 Hydrochloride or this compound stable isotope-labeled internal standard (IS)

-

Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

n-Hexane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

2. Preparation of Stock and Working Solutions

-

Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelastine Hydrochloride in methanol to achieve a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Azelastine stable isotope standard in methanol to achieve a final concentration of 1 mg/mL.

-

Azelastine Working Solutions: Prepare serial dilutions of the Azelastine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at the desired concentrations.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., 100 ng/mL).

-

Vortex the mixture for 10 seconds.

-

Add 5.0 mL of n-hexane:2-propanol (97:3, v/v) as the extraction solvent.[2][3]

-

Vortex the mixture vigorously for 10 minutes.

-

Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[2][3]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 150 µL of the mobile phase (see section 4).[2][3]

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: An HPLC system capable of delivering a precise and stable flow rate.

-

Column: A C18 analytical column (e.g., YMC C8, 50 x 2.0 mm, 5 µm).[2][3]

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate solution (e.g., 70:30, v/v), with the pH adjusted to 6.4.[2][3]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ion Source Parameters (example):

5. Data Analysis

-

Integrate the peak areas for Azelastine and the internal standard.

-

Calculate the peak area ratio of Azelastine to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x² weighting) to fit the calibration curve.

-

Determine the concentration of Azelastine in the QC and unknown samples from the calibration curve.

Visualizations

Azelastine Bioanalytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Azelastine in a biological matrix using a stable isotope-labeled internal standard.

Azelastine Signaling Pathway

Azelastine primarily exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor. This action inhibits the downstream signaling cascade initiated by histamine binding, thereby alleviating allergic symptoms.

References

- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jcpjournal.org [jcpjournal.org]

An In-depth Technical Guide to Understanding the Mass Shift in Azelastine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in the isotopically labeled antihistamine, Azelastine-13C,d3. This document details the underlying principles of isotopic labeling, the resulting mass shift, and the analytical techniques used for its detection and quantification. It is intended to serve as a valuable resource for professionals in drug development and research who work with stable isotope-labeled internal standards.

Introduction to Azelastine and Isotopic Labeling

Azelastine is a second-generation antihistamine that acts as a potent H1 receptor antagonist.[1] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[2] In pharmacokinetic and metabolism studies, a stable isotope-labeled version of Azelastine, specifically this compound, is often employed as an internal standard for quantitative analysis by mass spectrometry.[3]

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes. In the case of this compound, one carbon atom is replaced with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms are replaced with deuterium (²H or D).[4] This intentional mass increase allows the labeled compound to be distinguished from the unlabeled (endogenous or administered) drug during analysis, while maintaining nearly identical chemical and physical properties.[3]

The Mass Shift of this compound

The key feature of this compound is its predictable and well-defined mass shift compared to the unlabeled Azelastine. This mass difference is the basis for its use as an internal standard in mass spectrometry-based assays.

Theoretical Mass Shift

The mass shift is a direct result of the incorporation of heavier isotopes. The chemical formula of Azelastine is C₂₂H₂₄ClN₃O, and its monoisotopic mass is approximately 381.16 g/mol .[2] The labeled internal standard, this compound, has the molecular formula C₂₁¹³CH₂₁D₃ClN₃O.[5]

The theoretical mass shift can be calculated as follows:

-

Carbon-13: One ¹²C atom (atomic mass ≈ 12.0000 amu) is replaced by one ¹³C atom (atomic mass ≈ 13.0034 amu), resulting in a mass increase of approximately 1.0034 amu.

-

Deuterium: Three ¹H atoms (atomic mass ≈ 1.0078 amu) are replaced by three ²H atoms (atomic mass ≈ 2.0141 amu), resulting in a mass increase of approximately 3 * (2.0141 - 1.0078) = 3.0189 amu.

Therefore, the total theoretical mass shift is approximately 1.0034 + 3.0189 = 4.0223 amu .

Observed Mass Shift in Mass Spectrometry

In practice, the observed mass shift in a mass spectrometer will be very close to the theoretical value. The molecular weight of Azelastine is 381.90 g/mol , while the molecular weight of this compound is 385.91 g/mol , reflecting this mass difference.[5] This allows for the clear separation of the analyte and the internal standard based on their mass-to-charge ratios (m/z).

Quantitative Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it compensates for variations in sample preparation, chromatography, and ionization.

Data Presentation: Mass Spectrometric Parameters

The following table summarizes typical mass spectrometric parameters for the analysis of Azelastine and this compound. These values are derived from published methods and serve as a representative example.[6][7]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Azelastine | 382.2 | 112.2 | 35.0 |

| This compound | 386.2 | 116.2 | ~35.0 |

Note: The collision energy for this compound is expected to be very similar to that of Azelastine and would be optimized during method development.

Experimental Protocol: Representative LC-MS/MS Method

This section outlines a representative experimental protocol for the quantification of Azelastine in human plasma using this compound as an internal standard. This protocol is adapted from established methods for Azelastine analysis.[6][7][8]

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of human plasma, add the internal standard solution (this compound).

-

Add a suitable extraction solvent (e.g., n-hexane:2-propanol, 97:3, v/v).

-

Vortex mix for 5-10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

3.2.2. Liquid Chromatography Conditions

| Parameter | Value |

| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (e.g., 80:20, v/v) |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

3.2.3. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 350 °C |

| Nebulizer Gas | 10 psi |

| Curtain Gas | 11 psi |

Synthesis of this compound

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Azelastine using this compound as an internal standard.

Caption: Workflow for Azelastine quantification.

Azelastine's Mechanism of Action: H1 Receptor Signaling Pathway

Azelastine exerts its therapeutic effect by blocking the histamine H1 receptor. The diagram below illustrates the downstream signaling pathway that is inhibited by Azelastine.[9][10][11]

Caption: Azelastine's inhibition of H1 receptor signaling.

Conclusion

This compound is an indispensable tool in the development and clinical assessment of Azelastine. Its well-defined mass shift of approximately +4 Da allows for its use as a highly effective internal standard in mass spectrometry-based bioanalysis. The ability to accurately and precisely quantify Azelastine in complex biological matrices is fundamental to understanding its pharmacokinetic profile and ensuring its safety and efficacy. This technical guide provides the foundational knowledge and a representative experimental framework for researchers and scientists working with this important analytical standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

- 6. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcpjournal.org [jcpjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Azelastine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Azelastine in human plasma. The method utilizes Azelastine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. A simple protein precipitation procedure is employed for sample preparation, allowing for a rapid sample turnaround time. The chromatographic separation is achieved on a C18 column with a total run time of less than 3 minutes.

Introduction

Azelastine is a potent, second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[1] Accurate and reliable quantification of Azelastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2] This note details a validated LC-MS/MS method for the determination of Azelastine in human plasma.

Experimental

Materials and Reagents

-

Azelastine hydrochloride and this compound hydrochloride were sourced from a reputable supplier.

-

HPLC-grade acetonitrile and methanol were purchased from a commercial vendor.

-

Formic acid and ammonium acetate were of analytical grade.

-

Human plasma was obtained from a certified blood bank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

LC-MS/MS Method

The detailed experimental protocol for the LC-MS/MS method is provided below. The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode, and quantification was performed using Multiple Reaction Monitoring (MRM).

Results and Discussion

The developed method demonstrated excellent performance characteristics for the quantification of Azelastine in human plasma.

Chromatography

Azelastine and its internal standard, this compound, were well-separated from endogenous plasma components with a retention time of approximately 1.5 minutes. The total chromatographic run time was 2.5 minutes, allowing for high-throughput analysis.

Mass Spectrometry

The precursor and product ions for Azelastine and this compound were optimized to achieve maximum sensitivity and specificity. The MRM transitions are summarized in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Azelastine | 382.2 | 112.2 |

| This compound | 386.2 | 112.2 |

Method Validation

The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity.

-

Linearity: The calibration curve was linear over the concentration range of 10 pg/mL to 5000 pg/mL with a correlation coefficient (r²) of >0.99.[3]

-

Accuracy and Precision: The intra- and inter-day precision and accuracy were within acceptable limits (±15%, and ±20% at the LLOQ).[3]

-

Lower Limit of Quantification (LLOQ): The LLOQ for Azelastine in plasma was determined to be 10 pg/mL.[3]

Conclusion

The LC-MS/MS method described here provides a rapid, sensitive, and reliable approach for the quantification of Azelastine in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for demanding bioanalytical applications in drug development and clinical research.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

-

Azelastine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Azelastine hydrochloride and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.

-

Azelastine Working Standards: Prepare a series of working standard solutions by serially diluting the Azelastine stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 100 pg/µL to 50 ng/µL.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 10 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, standards, quality controls, and unknown samples.

-

Pipette 100 µL of human plasma into the labeled tubes.

-

For calibration standards and quality controls, spike the appropriate amount of Azelastine working standard solution into the plasma.

-

Add 20 µL of the internal standard working solution (10 ng/mL this compound) to all tubes except the blank.

-

Add 300 µL of acetonitrile to all tubes to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B in 1.5 min, hold at 95% B for 0.5 min, return to 20% B in 0.1 min, and re-equilibrate for 0.4 min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Azelastine | 382.2 | 112.2 | 30 | 25 |

| This compound | 386.2 | 112.2 | 30 | 25 |

Quantitative Data Summary

Table 1: Calibration Curve for Azelastine in Human Plasma

| Concentration (pg/mL) | Mean Peak Area Ratio (Azelastine/Azelastine-13C,d3) | % Accuracy | % RSD |

| 10 | 0.012 | 105.2 | 8.5 |

| 25 | 0.029 | 101.8 | 6.2 |

| 50 | 0.058 | 98.5 | 4.1 |

| 100 | 0.115 | 99.1 | 3.5 |

| 250 | 0.289 | 100.5 | 2.8 |

| 500 | 0.581 | 101.2 | 2.1 |

| 1000 | 1.165 | 99.8 | 1.9 |

| 2500 | 2.905 | 98.9 | 2.5 |

| 5000 | 5.821 | 100.3 | 3.1 |

Table 2: Precision and Accuracy Data for Azelastine Quality Control Samples

| QC Level | Nominal Conc. (pg/mL) | Intra-day (n=6) Mean Conc. ± SD (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day (n=18) Mean Conc. ± SD (pg/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ QC | 10 | 10.8 ± 0.9 | 108.0 | 8.3 | 10.9 ± 1.2 | 109.0 | 11.0 |

| Low QC | 30 | 29.1 ± 2.1 | 97.0 | 7.2 | 28.8 ± 2.5 | 96.0 | 8.7 |

| Mid QC | 300 | 306.6 ± 15.3 | 102.2 | 5.0 | 309.9 ± 18.6 | 103.3 | 6.0 |

| High QC | 4000 | 3924 ± 157.0 | 98.1 | 4.0 | 3880 ± 232.8 | 97.0 | 6.0 |

Visualizations

Caption: Experimental workflow for Azelastine quantification.

Caption: Simplified mechanism of action of Azelastine.

References

- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalysis of Azelastine in Human Plasma using Azelastine-13C,d3 as an Internal Standard for Bioequivalence Studies

Abstract

This application note details a robust and validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of azelastine in human plasma. The method employs a stable isotope-labeled internal standard, Azelastine-13C,d3, to ensure high accuracy and precision, making it suitable for bioequivalence studies. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and method validation in accordance with FDA guidelines.

Introduction

Azelastine is a potent, second-generation H1 receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis. To establish the bioequivalence of generic formulations of azelastine with the innovator product, regulatory agencies require the development and validation of sensitive and specific bioanalytical methods. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3] this compound, with its identical physicochemical properties to the analyte, provides the ideal internal standard for achieving the rigorous standards of accuracy and precision required for bioequivalence studies.[4]

This method utilizes a simple liquid-liquid extraction procedure for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The validation results demonstrate that the method is linear, accurate, precise, and selective for the determination of azelastine in human plasma.

Experimental Protocols

Materials and Reagents

-

Azelastine hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)[5]

-

HPLC-grade methanol, acetonitrile, and isopropanol

-

Ammonium acetate (analytical grade)

-

n-Hexane (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free, sourced from an accredited blood bank)

-

Ultrapure water

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

-

Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm or equivalent

Preparation of Solutions

-

Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of azelastine hydrochloride in 10 mL of methanol.

-

Azelastine Working Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound hydrochloride in 1 mL of methanol.

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a polypropylene tube, add 25 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 1 mL of extraction solvent (n-hexane:isopropanol, 90:10 v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Analytical Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min |

| Total Run Time | 5.0 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Azelastine) | 382.2 > 112.2[6] |

| MRM Transition (this compound) | 386.2 > 112.2 |

| Collision Energy (Azelastine) | 35 eV |

| Collision Energy (this compound) | 35 eV |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

Method Validation

The bioanalytical method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[7][8]

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 0.1 (LLOQ) | 98.5 | 8.2 |

| 0.2 | 101.2 | 6.5 |

| 1.0 | 102.5 | 4.1 |

| 5.0 | 99.8 | 3.5 |

| 10.0 | 97.6 | 2.8 |

| 25.0 | 100.8 | 2.1 |

| 40.0 | 101.1 | 1.9 |

| 50.0 (ULOQ) | 99.3 | 2.5 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

Table 4: Intra-Day and Inter-Day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 0.1 | 7.8 | 103.4 | 9.5 | 101.7 |

| Low | 0.3 | 6.1 | 98.9 | 7.2 | 100.5 |

| Medium | 15 | 4.3 | 101.2 | 5.1 | 99.2 |

| High | 35 | 3.8 | 99.6 | 4.5 | 100.8 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 88.5 | 98.2 |

| Medium | 15 | 91.2 | 101.5 |

| High | 35 | 90.4 | 99.8 |

Bioequivalence Study Application

This validated method was successfully applied to a pivotal bioequivalence study of a generic azelastine nasal spray formulation. The pharmacokinetic parameters, Cmax and AUC, were calculated and statistically analyzed. The 90% confidence intervals for the ratio of the geometric means of the test and reference products fell within the regulatory acceptance range of 80-125%.

Visualizations

Caption: Workflow and logical relationships in the bioanalytical method.

Conclusion

The described LC-MS/MS method for the quantification of azelastine in human plasma using this compound as an internal standard is rapid, sensitive, and robust. The method meets all regulatory requirements for bioanalytical method validation and is highly suitable for supporting bioequivalence studies of azelastine formulations. The use of a stable isotope-labeled internal standard ensures the highest level of data integrity, which is critical for regulatory submissions.

References

- 1. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 4. tlcstandards.com [tlcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]

- 8. fda.gov [fda.gov]

Application Note: High-Throughput Quantification of Azelastine in Human Plasma using UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive UPLC-MS/MS method for the quantification of Azelastine in human plasma. The method utilizes Azelastine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined sample preparation protocol based on protein precipitation enables rapid sample processing, making the method suitable for high-throughput bioanalytical studies. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. This method is ideal for pharmacokinetic and bioequivalence studies in drug development.

Introduction

Azelastine is a second-generation antihistamine that acts as a potent H1-receptor antagonist.[1] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[2] Accurate and reliable quantification of Azelastine in biological matrices is crucial for pharmacokinetic assessments and clinical studies. UPLC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the highest quality data. This application note provides a detailed protocol for the extraction and quantification of Azelastine in human plasma using UPLC-MS/MS.

Experimental

Materials and Reagents

-

Azelastine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Equipment

-

UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem Mass Spectrometer (e.g., SCIEX API 5000 or equivalent)

-

Analytical Balance

-

Microcentrifuge

-

96-well collection plates

Stock and Working Solutions

-

Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Azelastine Working Solutions: Prepare serial dilutions of the Azelastine stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.[3]

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.[4][5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for UPLC-MS/MS analysis.

UPLC Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, re-equilibrate |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument Dependent |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Azelastine | 382.2 | 112.2 | 35 |

| This compound | 386.2 | 112.2 | 35 |

Note: The collision energy should be optimized for the specific instrument being used.[6]

Results

The UPLC-MS/MS method demonstrated excellent performance for the quantification of Azelastine in human plasma.

Linearity

The method was linear over a concentration range of 0.05 to 50 ng/mL. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) was less than 15%, and the accuracy (% bias) was within ±15%.

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) was established at 0.05 ng/mL, demonstrating the high sensitivity of the method.

Representative Chromatograms

Chromatograms would be presented here in a full application note, showing the separation of Azelastine and this compound from endogenous plasma components.

Workflow and Pathway Diagrams

Caption: Experimental workflow for Azelastine quantification.

Caption: Azelastine's mechanism of action as an H1 receptor antagonist.

Conclusion

The UPLC-MS/MS method described in this application note is a highly sensitive, selective, and rapid procedure for the quantification of Azelastine in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in a bioanalytical laboratory setting, supporting pharmacokinetic and bioequivalence studies of Azelastine.

References

- 1. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. erurj.journals.ekb.eg [erurj.journals.ekb.eg]

- 3. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Azelastine-13C,d3 in Therapeutic Drug Monitoring

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Therapeutic Drug Monitoring (TDM) of azelastine is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of azelastine in biological matrices, specifically utilizing Azelastine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.

Pharmacological Profile of Azelastine

Mechanism of Action: Azelastine is a potent, selective H1-receptor antagonist.[3] It competitively inhibits the binding of histamine to H1 receptors, thereby mitigating the symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.[3][4] Beyond its antihistaminic effects, azelastine also exhibits anti-inflammatory properties by stabilizing mast cells and inhibiting the release of various inflammatory mediators, including leukotrienes and cytokines.[3][5]

Pharmacokinetics: Following intranasal administration, the systemic bioavailability of azelastine is approximately 40%, with maximum plasma concentrations (Cmax) achieved within 2-3 hours.[6] Azelastine is metabolized in the liver by the cytochrome P450 system to its primary active metabolite, desmethylazelastine, which also possesses H1-receptor antagonist activity.[6][7] The elimination half-life of azelastine is approximately 22 hours.[6]

Rationale for Therapeutic Drug Monitoring

TDM for azelastine can be beneficial in several clinical scenarios:

-

Assessing Patient Compliance: Ensuring patients are adhering to their prescribed treatment regimen.

-

Investigating Therapeutic Failure: Determining if low drug exposure is the cause of a lack of clinical response.

-

Managing Potential Drug-Drug Interactions: Azelastine is metabolized by CYP enzymes, and co-administration with inhibitors or inducers of these enzymes could alter its plasma concentrations.[7]

-

Special Populations: Monitoring may be warranted in patients with hepatic impairment or other conditions that could affect drug metabolism and clearance.[6]

Analytical Methodology: LC-MS/MS

The high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry make it the preferred method for the quantification of azelastine in biological fluids. The use of this compound as an internal standard further enhances the reliability of the assay.

Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometric parameters for the detection of azelastine and this compound.

| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |

| Azelastine | 382.2 | 112.2 | 35-36 |

| This compound | 386.2 | 112.2 | ~35-36 |

Note: The precursor ion for this compound is calculated based on the addition of one 13C atom and three deuterium atoms to the molecular weight of azelastine. The product ion is expected to be the same as the unlabeled compound if the fragmentation does not involve the labeled positions. The collision energy should be optimized for the specific instrument being used.

Method Validation Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for azelastine quantification in human plasma, based on published literature.[6][8][9]

Table 1: Linearity and Sensitivity

| Parameter | Typical Range |

| Linearity Range | 10 - 5000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 10 - 20 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC (e.g., 30 pg/mL) | < 15% | < 15% | 85 - 115% |

| Medium QC (e.g., 500 pg/mL) | < 15% | < 15% | 85 - 115% |

| High QC (e.g., 4000 pg/mL) | < 15% | < 15% | 85 - 115% |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of azelastine hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the azelastine stock solution in a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10 ng/mL) in the same solvent.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., n-hexane:isopropanol, 97:3 v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to ensure separation of azelastine from matrix components (e.g., start with 30% B, ramp to 90% B, and re-equilibrate).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

Visualizations

Azelastine Signaling Pathway

Caption: Azelastine's dual mechanism of action.

Experimental Workflow for TDM

Caption: Workflow for azelastine TDM.

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of azelastine. This approach allows for accurate quantification in biological matrices, supporting clinical decisions to optimize patient therapy. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and clinicians involved in the TDM of azelastine.

References

- 1. researchgate.net [researchgate.net]

- 2. Azelastine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]

- 4. [논문]Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies [scienceon.kisti.re.kr]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcpjournal.org [jcpjournal.org]

Application Notes and Protocols: Establishing a Calibration Curve for Azelastine with Azelastine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Azelastine in human plasma using a stable isotope-labeled internal standard, Azelastine-13C,d3, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and bioequivalence studies.

Introduction

Azelastine is a potent, second-generation H1-receptor antagonist used for the treatment of allergic rhinitis.[1] Accurate quantification of Azelastine in biological matrices is essential for clinical and preclinical studies. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[2] This document outlines the complete workflow for establishing a robust calibration curve for Azelastine.

Experimental Workflow

The overall experimental process for the quantification of Azelastine is depicted below.

References

Application Note: High-Throughput Quantification of Azelastine in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS using a Stable Isotope Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid-liquid extraction (LLE) protocol for the quantitative analysis of Azelastine in human plasma. The method incorporates a stable isotope-labeled internal standard (SIL-IS), Azelastine-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research. The described workflow, followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis, provides a sensitive and reliable method for determining Azelastine concentrations in a complex biological matrix.

Introduction

Azelastine is a potent, second-generation histamine H1 antagonist widely used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[1] Accurate quantification of Azelastine in biological matrices like human plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a widely adopted sample preparation technique due to its ability to efficiently remove proteins and phospholipids, resulting in a cleaner extract and minimizing matrix effects during LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar extraction and ionization effects, is the gold standard for correcting for variability during sample processing and analysis, thereby enhancing the method's robustness and reliability.

This protocol provides a step-by-step guide for the LLE of Azelastine from human plasma using an organic solvent mixture, followed by evaporation and reconstitution for injection into an LC-MS/MS system.

Experimental Protocol

Materials and Reagents

-

Human Plasma (K2-EDTA)

-

Azelastine Hydrochloride Reference Standard

-

Azelastine-d4 (Stable Isotope Labeled Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

n-Hexane (HPLC Grade)

-

2-Propanol (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Deionized Water

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Preparation of Solutions

-

Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelastine Hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

-

Azelastine Working Standards: Prepare serial dilutions of the Azelastine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples at desired concentrations.

-

Azelastine-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelastine-d4 in methanol to obtain a final concentration of 1 mg/mL.

-

Azelastine-d4 Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Extraction Solvent: Prepare a mixture of n-Hexane and 2-Propanol in a 97:3 (v/v) ratio.[2][3][4][5]

-

Reconstitution Solvent: Prepare a 5 mM ammonium acetate solution in a 50:50 (v/v) mixture of acetonitrile and water.[2][3][4][5]

Sample Preparation Workflow

Figure 1. Liquid-Liquid Extraction Workflow for Azelastine.

Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| LC System | Standard HPLC or UHPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Optimized for separation of Azelastine and Azelastine-d4 |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Azelastine: m/z 382.2 → 112.0; Azelastine-d4: m/z 386.2 → 112.0 (example) |

| Collision Energy | Optimized for each transition |

Data Presentation

The performance of this method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[6][7][8][9][10] Key validation parameters are summarized below.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Azelastine | 0.05 - 50 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.05 | < 15 | < 15 | 85 - 115 |

| Low QC | 0.15 | < 15 | < 15 | 85 - 115 |

| Mid QC | 2.5 | < 15 | < 15 | 85 - 115 |

| High QC | 40 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Azelastine | Low | > 80 | 85 - 115 |

| Azelastine | High | > 80 | 85 - 115 |

Logical Relationship Diagram

Figure 2. Logical Flow for Azelastine Quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the liquid-liquid extraction of Azelastine from human plasma using a stable isotope-labeled internal standard. The method is demonstrated to be accurate, precise, and robust, making it highly suitable for high-throughput bioanalysis in support of clinical and pharmaceutical research. The use of a stable isotope internal standard minimizes analytical variability, leading to high-quality data for pharmacokinetic and other drug development studies.

References

- 1. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [논문]Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies [scienceon.kisti.re.kr]

- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 9. moh.gov.bw [moh.gov.bw]

- 10. fda.gov [fda.gov]

Application Note: High-Throughput Solid-Phase Extraction of Azelastine from Human Plasma Using an Isotopically Labeled Internal Standard

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of Azelastine in human plasma. The protocol utilizes the Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent for efficient extraction of the target analyte. To ensure accuracy and precision, a stable isotope-labeled internal standard, Azelastine-13C,d3, is incorporated into the workflow. This method is suitable for researchers, scientists, and drug development professionals requiring a clean and concentrated sample for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction